molecular formula C12H23NO B8674445 2,6-Diethyl-2,3,6-trimethylpiperidin-4-one CAS No. 61682-93-7

2,6-Diethyl-2,3,6-trimethylpiperidin-4-one

Cat. No. B8674445
M. Wt: 197.32 g/mol
InChI Key: TUOLXKNMFCOMGN-UHFFFAOYSA-N
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Patent
US04075165

Procedure details

19.6 g of 2,4,6-triethyl-2,6-dimethyl-1,2,5,6-tetrahydropyrimidine and 0.4 g of ammonium bromide were added to 200 ml of methanol. To the mixture were added dropwise 10 g of a 37% aqueous hydrochloric acid solution at 10° C, with stirring. When the addition was complete, the whole mixture was stirred at room temperature for 4 hours, after which 20 ml of 18% aqueous hydrochloric acid were then added. The mixture was then heated at 30' - 40° C for 7 hours and allowed to stand overnight at room temperature. The resulting mixture was made alkaline by addition of a 40% aqueous solution of potassium carbonate and, after evaporating off the methanol under reduced pressure, the mixture was extracted with diethyl ether. The ethereal extract was dried over potassium carbonate, after which the diethyl ether was removed. The residue was then distilled under reduced pressure, giving 15.1 g of the title compound as an oil boiling at 91° - 93° C/2.0 mmHg.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH3:14])N=[C:7]([CH2:9][CH3:10])[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2].[Br-].[NH4+].Cl.C(=O)([O-])[O-:19].[K+].[K+]>CO>[CH2:1]([C:3]1([CH3:14])[CH:9]([CH3:10])[C:7](=[O:19])[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
C(C)C1(NC(CC(=N1)CC)(C)CC)C
Name
Quantity
0.4 g
Type
reactant
Smiles
[Br-].[NH4+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the whole mixture was stirred at room temperature for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
after evaporating off the methanol under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ethereal extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
after which the diethyl ether was removed
DISTILLATION
Type
DISTILLATION
Details
The residue was then distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C1(NC(CC(C1C)=O)(C)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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